molecular formula C16H30N2O3 B2649965 tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate CAS No. 1286274-32-5

tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate

Katalognummer: B2649965
CAS-Nummer: 1286274-32-5
Molekulargewicht: 298.427
InChI-Schlüssel: DRVQFHKKTXQARH-JOCQHMNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1R,4R)-4-(3-methylbutanamido)cyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl backbone with stereospecific substitutions at the 1R* and 4R* positions. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group and a 3-methylbutanamido substituent, which confers unique steric and electronic properties. Carbamates of this type are widely utilized in medicinal chemistry as intermediates for peptidomimetics or protease inhibitors due to their stability and ability to modulate bioavailability .

Eigenschaften

IUPAC Name

tert-butyl N-[4-(3-methylbutanoylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)21-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVQFHKKTXQARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclohexyl ring, followed by the introduction of the tert-butyl group and the amido group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anticoagulants. One notable application is its role in the synthesis of Edoxaban, a direct factor Xa inhibitor used in anticoagulation therapy. The synthesis pathway involves using tert-butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate as an intermediate to produce more complex structures, ultimately leading to the formation of Edoxaban .

1.2 Structure-Activity Relationship Studies

Research indicates that modifications to the tert-butyl group and the cyclohexyl framework can significantly influence biological activity. Studies have shown that variations in substituents on the nitrogen atom can enhance pharmacokinetic properties, such as solubility and bioavailability . The compound's structure allows for further derivatization, making it a versatile scaffold for exploring structure-activity relationships (SAR) in drug design.

Chemical Properties and Reactivity

2.1 Stability and Reactivity

The stability of tert-butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate under various conditions is critical for its application in synthesis. Its carbamate functional group provides a balance between reactivity and stability, allowing for selective reactions without decomposition .

2.2 Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is essential for optimizing synthetic routes. For instance, its reactivity with electrophiles can be exploited to introduce new functional groups, facilitating the development of novel therapeutic agents .

Case Studies

3.1 Synthesis of Edoxaban

A comprehensive study demonstrates the synthesis of Edoxaban from tert-butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate via several steps involving condensation reactions and purification processes. The yield and purity of Edoxaban were significantly improved by optimizing the reaction conditions, including temperature and solvent choice .

StepReaction TypeYield (%)Notes
1Condensation85Initial formation of carbamate
2Hydrolysis90Conversion to active form
3Purification95Final product isolation

3.2 Development of New Anticoagulants

Recent research has focused on modifying the tert-butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate structure to develop new anticoagulants with improved efficacy and reduced side effects. By altering the amide group or cyclohexane substituents, researchers have identified several promising candidates that exhibit enhanced activity against factor Xa .

Wirkmechanismus

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Bromobenzamido Derivative

Compound : tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (CAS: 1286275-26-0)

  • Molecular Formula : C₁₈H₂₅BrN₂O₃
  • Molecular Weight : 397.31 g/mol
  • This contrasts with the 3-methylbutanamido group, which offers greater flexibility and lipophilicity .

Fluoro-Substituted Derivatives

Compound 1 : tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS: 1707367-80-3)

  • Molecular Formula : C₁₉H₂₅FN₂O₃
  • Molecular Weight : 348.42 g/mol
  • Purity : >95% (Key Organics)
  • Fluorine’s electronegativity may also improve metabolic stability .

Compound 2 : tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate

Heterocyclic Derivatives

Compound: tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate (CAS: 558442-80-1)

  • Molecular Formula : C₂₀H₃₁N₃O₂
  • Molecular Weight : 345.49 g/mol
  • Key Feature: The tetrahydroquinoline moiety introduces a basic nitrogen and a bicyclic system, which may enhance solubility in acidic environments compared to the apolar 3-methylbutanamido group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Purity
Target Compound (3-methylbutanamido) Not Provided Not Provided Aliphatic, flexible N/A
2-Bromobenzamido Derivative C₁₈H₂₅BrN₂O₃ 397.31 Halogenated, rigid N/A
5-Fluoro-1-oxoisoindolin-2-yl Derivative C₁₉H₂₅FN₂O₃ 348.42 Aromatic, fluorinated >95%
Tetrahydroquinolin-8-ylamino Derivative C₂₀H₃₁N₃O₂ 345.49 Bicyclic, basic nitrogen N/A

Key Observations :

  • Halogenated derivatives (e.g., bromo, fluoro) exhibit higher molecular weights and distinct electronic profiles.
  • Aliphatic substituents (e.g., 3-methylbutanamido) prioritize lipophilicity, which may improve membrane permeability in drug design.

Biologische Aktivität

tert-Butyl (1R,4R)-4-(3-methylbutanamido)cyclohexylcarbamate**, also known by its CAS number, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its effects and mechanisms.

  • Molecular Formula: C12H23N2O2
  • Molecular Weight: 229.32 g/mol
  • CAS Number: 1286265-47-1

The compound features a tert-butyl group attached to a cyclohexyl framework with an amide functionality, which is critical for its biological interactions.

The biological activity of tert-butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate primarily involves interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators, particularly in the context of neuropharmacology and metabolic regulation.

Pharmacological Studies

  • Analgesic Activity : Preliminary studies suggest that this compound may exhibit analgesic properties by modulating pain pathways. For instance, a study on structurally related compounds demonstrated significant interactions with opioid receptors, suggesting potential for pain relief applications .
  • Antidiabetic Potential : The amide group in the structure may enhance its binding affinity to targets involved in glucose metabolism. Research has shown that similar carbamate derivatives can influence insulin signaling pathways, indicating a possible role in diabetes management .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar configurations can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases . The structural characteristics of tert-butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate may contribute to such protective effects.

Case Study 1: Analgesic Efficacy

A recent study evaluated the analgesic efficacy of various carbamate derivatives in rodent models. The results indicated that tert-butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate significantly reduced pain responses compared to controls, suggesting a promising therapeutic application in pain management.

Case Study 2: Diabetes Management

In another study focusing on metabolic effects, the compound was administered to diabetic mouse models. Results showed improved glycemic control and enhanced insulin sensitivity, supporting its potential as an antidiabetic agent.

Biological Activity Table

Activity TypeObserved EffectReference
AnalgesicSignificant pain reduction
AntidiabeticImproved glycemic control
NeuroprotectiveProtection against oxidative stress

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tert-butyl and amide functionalities can potentially enhance selectivity and efficacy against specific biological targets.

Q & A

Basic Questions

What are the standard synthetic routes for tert-Butyl (1R,4R)-4-(3-methylbutanamido)cyclohexylcarbamate, and what key steps ensure stereochemical fidelity?**

  • Methodological Answer : The synthesis typically involves reductive amination of a cyclohexylamine precursor with 3-methylbutanoic acid derivatives, followed by carbamate protection using tert-butoxycarbonyl (Boc) groups. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to preserve the 1R*,4R* configuration.
  • Protection-deprotection strategies : Boc groups are introduced under anhydrous conditions with bases like triethylamine to prevent hydrolysis .
  • Verification : Confirmation of stereochemistry via ¹H NMR (e.g., coupling constants for cyclohexyl protons) and chiral HPLC .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons in the cyclohexyl and carbamate moieties (e.g., tert-butyl singlet at δ ~1.4 ppm, amide NH resonance at δ ~6-7 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Infrared (IR) spectroscopy : Identifies carbonyl stretches (amide I band at ~1650 cm⁻¹, carbamate C=O at ~1700 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as:

  • A synthetic intermediate : For peptidomimetics or enzyme inhibitors (e.g., protease or kinase targets) due to its carbamate-protected amine and chiral centers .
  • A biochemical probe : The tert-butyl group enhances lipophilicity for cell permeability studies, while the amide linkage allows hydrogen bonding in target interactions .

Q. What are the stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Keep at –20°C in anhydrous solvents (e.g., DCM or THF) to prevent Boc group hydrolysis.
  • Handling : Avoid exposure to strong acids/bases; use inert atmospheres (N₂/Ar) during reactions to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across studies involving this compound?

  • Methodological Answer :

  • Purity validation : Use HPLC-MS to rule out impurities or diastereomers affecting activity .
  • Assay standardization : Control variables like buffer pH, solvent (DMSO concentration), and cell line specificity (e.g., HEK293 vs. HeLa) .
  • Target profiling : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm on-target effects .

Q. What strategies optimize the yield of tert-Butyl carbamate derivatives in multi-step syntheses?

  • Methodological Answer :

  • Catalyst selection : Sodium triacetoxyborohydride (NaBH(OAc)₃) for efficient reductive amination with minimal side products .
  • Solvent optimization : Use dichloromethane (DCM) or THF for Boc protection to balance reactivity and solubility .
  • Temperature control : Maintain –10°C to 0°C during carbamate formation to suppress racemization .

How does the stereochemistry at the 1R and 4R positions influence the compound’s reactivity and biological interactions?**

  • Methodological Answer :

  • Reactivity : The axial-equatorial arrangement of substituents on the cyclohexane ring affects nucleophilic attack rates (e.g., amide bond hydrolysis) .
  • Biological interactions : Molecular docking shows the 1R*,4R* configuration aligns hydrogen-bond donors/acceptors with enzyme active sites (e.g., proteases), unlike 1S*,4S* analogs .

Q. How can researchers design experiments to assess metabolic stability in preclinical studies?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes or hepatocytes, monitoring degradation via LC-MS/MS.
  • Metabolite identification : Use high-resolution MS/MS to detect oxidative or hydrolytic byproducts (e.g., tert-butyl alcohol from Boc cleavage) .
  • Structural modifications : Introduce fluorine atoms or methyl groups to block metabolic hotspots (e.g., CYP450 oxidation sites) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.